methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with four methyl groups (at positions 5,5,7,7) and two functional moieties: a 4-oxo-4H-chromene-2-carboxamido group at position 2 and a methyl ester at position 2. The compound’s structural complexity arises from the fusion of thiophene and pyridine rings, coupled with sterically demanding methyl substituents and a chromene-derived carboxamide.
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(4-oxochromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-22(2)11-13-17(21(28)29-5)20(31-18(13)23(3,4)25-22)24-19(27)16-10-14(26)12-8-6-7-9-15(12)30-16/h6-10,25H,11H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUMUMZLGXGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties and biological mechanisms based on various research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes multiple functional groups contributing to its biological activity. The IUPAC name reflects its intricate composition:
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O5S
- Molecular Weight : Approximately 426.52 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Cycle Progression : The compound has been shown to interfere with the cell cycle at various checkpoints.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of chromene and thieno-pyridine moieties may contribute to its antioxidant properties by scavenging free radicals.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study evaluating the compound's effects on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation) after treatment with the compound.
- Colorectal Cancer Research : In another study focusing on HT-29 colorectal cancer cells, the compound demonstrated a remarkable reduction in cell proliferation with an IC50 value significantly lower than standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the tetrahydrothieno[2,3-c]pyridine family and related bicyclic systems.
Structural Analogues in the Tetrahydrothieno[2,3-c]Pyridine Series
Key Observations:
- Substituent Impact on Activity: The target compound’s 4-oxo-chromene carboxamido group distinguishes it from simpler analogs like the 4-isopropoxybenzamido derivative .
- Methyl Group Effects : The 5,5,7,7-tetramethyl configuration likely increases lipophilicity and steric hindrance, which may improve metabolic stability but reduce solubility—a trade-off observed in similar bicyclic systems .
Comparison with Bicyclic Heterocycles Outside the Thienopyridine Family
Key Observations:
- Core Rigidity vs. Flexibility: The tetrahydrothienopyridine core of the target compound offers partial saturation, balancing conformational flexibility and rigidity—a feature shared with dihydropyranones but distinct from fully aromatic systems .
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ’s chromene derivatives) could be adapted for the target compound, though steric hindrance from methyl groups may require optimized coupling conditions .
Research Findings and Implications
- TNF-α Inhibition Potential: The tetrahydrothienopyridine scaffold is strongly associated with TNF-α suppression in rat models (IC₅₀ values ~10–100 nM for Fujita’s derivatives) . The target compound’s chromene group may enhance this activity by mimicking natural ligand interactions.
- Anti-Mycobacterial Applications : 2,6-Disubstituted analogs demonstrate anti-mycobacterial efficacy, with CoMFA/CoMSIA models highlighting steric and electrostatic fields as critical determinants . The target compound’s 2-position chromene carboxamide aligns with these requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
